Sumatriptan EP impurity A-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sumatriptan EP impurity A-d6 is a deuterated form of Sumatriptan impurity A. Sumatriptan is a medication primarily used to relieve the symptoms of migraine headaches.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Sumatriptan EP impurity A-d6 involves the incorporation of deuterium atoms into the molecular structure of Sumatriptan impurity A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sumatriptan EP impurity A-d6 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Sumatriptan EP impurity A-d6 is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Sumatriptan EP impurity A-d6 is similar to that of Sumatriptan. Sumatriptan is a serotonin receptor agonist that targets the 5-HT1B and 5-HT1D receptors. This agonism leads to the constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, thereby relieving migraine symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Sumatriptan EP impurity A-d6 include:
Sumatriptan impurity A: The non-deuterated form of the compound.
Sumatriptan impurity B: Another impurity of Sumatriptan with a different molecular structure.
Sumatriptan impurity C: Another impurity with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its deuterated structure, which provides distinct advantages in analytical studies. The presence of deuterium atoms can enhance the stability and detectability of the compound in various analytical techniques, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C27H37N5O2S |
---|---|
Molekulargewicht |
501.7 g/mol |
IUPAC-Name |
1-[2-[dideuterio-[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C27H37N5O2S/c1-28-35(33,34)18-20-7-9-26-24(15-20)22(11-13-32(4)5)27(30-26)16-19-6-8-25-23(14-19)21(17-29-25)10-12-31(2)3/h6-9,14-15,17,28-30H,10-13,16,18H2,1-5H3/i10D2,12D2,16D2 |
InChI-Schlüssel |
UVOHQDUMFGSNEJ-PHEWPZJASA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)NC=C2C([2H])([2H])C([2H])([2H])N(C)C)C3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)NC)CCN(C)C |
Kanonische SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=C2CCN(C)C)CC3=CC4=C(C=C3)NC=C4CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.